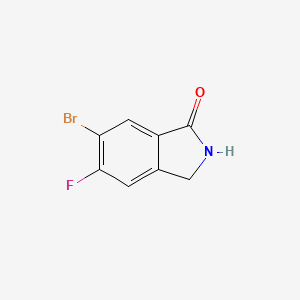
3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid (also known as chlorothiazol) is an organic compound belonging to the thiazol family. It is a white, crystalline, water-soluble solid which is used in a variety of industrial and scientific applications. Chlorothiazol is a relatively new compound, having only been discovered in the last few decades. It is a valuable tool in the fields of chemistry, biology, and medicine, and is used in a wide range of laboratory experiments and research studies.
作用机制
Chlorothiazol is known to act as an inhibitor of several enzymes, including proteases, kinases, and phosphatases. It has also been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. The exact mechanism by which chlorothiazol exerts its inhibitory effects is not yet fully understood.
Biochemical and Physiological Effects
Chlorothiazol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteinases, kinases, and phosphatases. In addition, it has been found to inhibit the activity of several transcription factors, including NF-κB and AP-1. Chlorothiazol has also been found to possess antioxidant properties, and has been shown to reduce oxidative stress in cells.
实验室实验的优点和局限性
Chlorothiazol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively non-toxic. In addition, it has a wide range of applications in scientific research, and can be used in a variety of experiments. However, chlorothiazol does have some limitations for use in laboratory experiments. It is not very soluble in water, and is not very stable when exposed to light or heat.
未来方向
The potential applications of chlorothiazol are still being explored. Further research is needed to fully understand its mechanism of action, and to determine its potential therapeutic applications. In addition, further research is needed to explore its ability to inhibit transcription factors, and to determine its potential role in the development of new drugs and therapies. Finally, further research is needed to explore its potential antioxidant and anti-inflammatory properties, and to determine its potential role in the treatment of various diseases.
合成方法
Chlorothiazol is synthesized through a reaction between 2-chloro-1,3-thiazol-5-yl-3-hydroxypropanoic acid and thionyl chloride. The reaction is carried out in a mixture of acetonitrile and water, and the resulting product is a white, crystalline solid. The reaction is carried out under mild conditions and does not require any special equipment or reagents.
科学研究应用
Chlorothiazol has a variety of applications in scientific research. It is used in a wide range of laboratory experiments, including enzyme assays, DNA sequencing, and protein purification. It is also used in the study of gene expression and regulation, as well as in the study of cell signaling pathways. In addition, chlorothiazol has been used in the development of new drugs and therapies for the treatment of various diseases.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-1,3-thiazole-5-carboxylic acid", "3-hydroxypropanoic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 2-chloro-1,3-thiazole-5-carboxylic acid to 2-chloro-1,3-thiazole-5-carbonyl chloride using thionyl chloride", "Step 2: Reaction of 2-chloro-1,3-thiazole-5-carbonyl chloride with 3-hydroxypropanoic acid in the presence of sodium hydroxide to form 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid", "Step 3: Purification of the product by acidification with hydrochloric acid, followed by extraction with diethyl ether and washing with sodium bicarbonate solution", "Step 4: Drying of the organic layer with anhydrous sodium sulfate and concentration under reduced pressure", "Step 5: Recrystallization of the product from a mixture of methanol and ethanol to obtain pure 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid" ] } | |
CAS 编号 |
1872643-34-9 |
产品名称 |
3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid |
分子式 |
C6H6ClNO3S |
分子量 |
207.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



